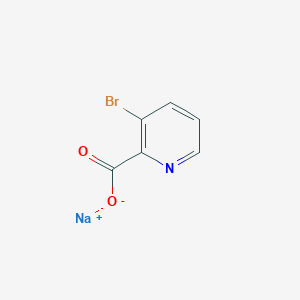
3-Bromopyridine-2-carboxylate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-bromopyridine-2-carboxylate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents.
Applications De Recherche Scientifique
Sodium 3-bromopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
Target of Action
Sodium 3-bromopyridine-2-carboxylate is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are known to participate in various chemical reactions, often serving as a building block in organic synthesis . .
Mode of Action
The compound is likely to interact with its targets through chemical reactions. For instance, bromopyridines, including 3-bromopyridine, are known to participate in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .
Biochemical Pathways
For example, they are used as precursors for biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular structures .
Pharmacokinetics
The compound’s sodium salt form suggests it may be water-soluble, which could potentially influence its absorption and distribution .
Result of Action
As a derivative of pyridine, it may participate in various chemical reactions leading to the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 3-bromopyridine-2-carboxylate. For instance, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts, in the reaction environment . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromopyridine-2-carboxylate typically involves the bromination of pyridine-2-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production methods for Sodium 3-bromopyridine-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are biaryl compounds.
Oxidation and Reduction Reactions: Products include pyridine N-oxides and dehalogenated pyridines.
Comparaison Avec Des Composés Similaires
- Sodium 3-chloropyridine-2-carboxylate
- Sodium 3-fluoropyridine-2-carboxylate
- Sodium 3-iodopyridine-2-carboxylate
Comparison: Sodium 3-bromopyridine-2-carboxylate is unique due to its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the chloro analog is less reactive, while the iodo analog is more reactive but less stable .
Propriétés
IUPAC Name |
sodium;3-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXTFWQHRHDNV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrNNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400384 |
Source


|
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189933-55-8 |
Source


|
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)
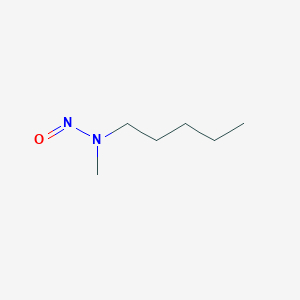
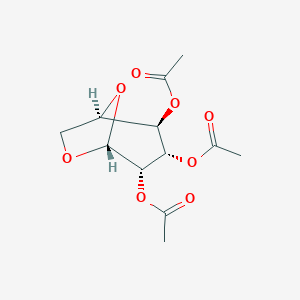

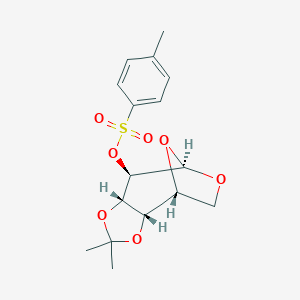

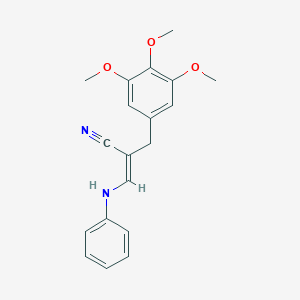
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
